N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

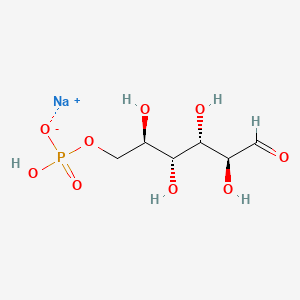

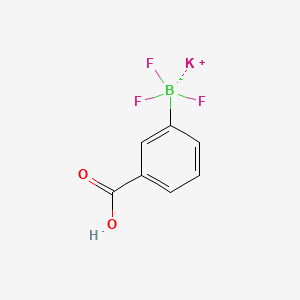

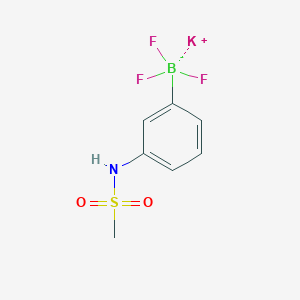

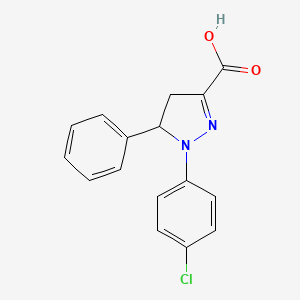

“N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine” is a chemical compound with the molecular formula C11H13N3O . It is also known by other names such as “n-methyl-3-3-methyl-1,2,4-oxadiazol-5-yl benzylamine”, “methyl 3-3-methyl-1,2,4-oxadiazol-5-yl phenyl methyl amine”, and “n-methyl-1-3-3-methyl-1,2,4-oxadiazol-5-yl phenyl methanamine” among others .

Molecular Structure Analysis

The molecular structure of “N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine” consists of a 1,2,4-oxadiazole ring attached to a benzylamine group via a methyl group . The 1,2,4-oxadiazole ring itself contains three atoms of nitrogen and one atom of oxygen .Physical And Chemical Properties Analysis

“N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine” has a molecular weight of 127.14 g/mol . Other physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen

Oxadiazole Derivatives and Biological Activities

Oxadiazole derivatives, including the 1,2,4-oxadiazole ring present in N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine, are known for a wide range of biological activities. Their structural features allow for effective binding with different enzymes and receptors in biological systems, leading to diverse bioactivities. Research has highlighted their potential in medicinal chemistry, with applications spanning across anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal areas. These compounds are recognized for their high therapeutic potency and are being used extensively for the treatment of various ailments, contributing significantly to the field of medicinal chemistry (Verma et al., 2019).

Synthetic Strategies and Pharmaceutical Applications

The synthesis of 1,2,4-oxadiazoles involves various methods, primarily focusing on the use of primary amidoximes and acylating agents. The distinct structural feature of the 1,2,4-oxadiazole ring makes it a subject of interest in the development of compounds with pharmacological activities. These derivatives exhibit a spectrum of activities including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. The chemical reactivity and biological properties of 1,3,4-oxadiazole-containing compounds, in particular, have garnered attention for their widespread applications in areas such as polymers, luminescence-producing materials, electron-transporting materials, and corrosion inhibitors (Kayukova, 2005).

Role in New Drug Development

The 1,3,4-oxadiazole core is notable for its versatile pharmacological properties, making it a significant structural subunit in the development of new drug candidates. These compounds have shown efficacy in a wide range of pharmacological activities such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic treatments. The 1,3,4-oxadiazole ring has also attracted considerable interest due to its potential in generating new analogues containing aliphatic nitrogen atoms and other ring systems, further expanding its applicability in medicinal chemistry (Rana, Salahuddin, & Sahu, 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-13-11(15-14-8)10-5-3-4-9(6-10)7-12-2/h3-6,12H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMVARCHFJQGJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC(=C2)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640216 |

Source

|

| Record name | N-Methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine | |

CAS RN |

921938-59-2 |

Source

|

| Record name | N-Methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.